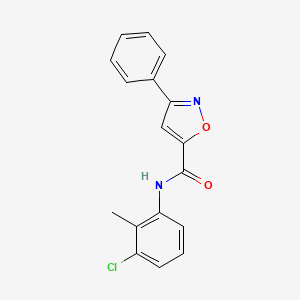

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Description

N-(3-Chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 5. The amide nitrogen is further substituted with a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIKPSPHNUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural differences among similar compounds lie in the substituents on the oxazole ring, the position of the carboxamide group, and the nature of the aromatic substituents. Below is a comparative analysis:

Table 1: Structural Comparison of N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide and Analogues

Key Differences and Implications

Nesolicaftor retains the 1,2-oxazole core but incorporates an oxadiazole-substituted cyclobutyl group, likely improving target specificity for CFTR modulation .

Methyl groups on the oxazole ring (e.g., 5-methyl in ) could enhance metabolic stability by blocking oxidation sites, whereas phenyl groups (as in the target compound) may increase lipophilicity .

Metabolic Stability: Compounds with labile functional groups, such as esters or unblocked heterocycles, exhibit instability in biological matrices (e.g., plasma instability noted in ). The target compound’s carboxamide group may offer greater stability compared to ester-containing analogs .

Preparation Methods

Synthesis of 3-Phenyl-1,2-oxazole-5-carboxylic Acid

The Robinson-Gabriel cyclization, involving α-acylaminoketones, is a classical method for oxazole synthesis. For the target compound, the precursor α-(benzoylamino)benzoylacetone is cyclized under acidic conditions:

$$

\text{α-(Benzoylamino)benzoylacetone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \quad

$$

Key Considerations :

- Cyclization Agent : Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates dehydration.

- Side Reactions : Overheating may lead to decarboxylation or ring-opening.

Amide Coupling with 3-Chloro-2-methylaniline

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-chloro-2-methylaniline:

$$

\text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Chloro-2-methylaniline}} \text{Target compound} \quad

$$

Optimization Data :

| Step | Reagent/conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, toluene, reflux | 92 | 98 |

| Amide coupling | Et₃N, CH₂Cl₂, 0°C to RT | 85 | 95 |

Synthetic Route 2: Huisgen Cycloaddition for Oxazole Formation

Preparation of Nitrile Oxide Intermediate

A nitrile oxide, generated in situ from benzaldehyde oxime and chloramine-T, undergoes Huisgen cycloaddition with acetylene derivatives:

$$

\text{Benzaldehyde oxime} \xrightarrow{\text{ClNH}_2\text{T}} \text{Nitrile oxide} \xrightarrow{\text{Phenylacetylene}} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid methyl ester} \quad

$$

Advantages :

- High regioselectivity for the 3,5-disubstituted oxazole.

- Mild conditions compatible with ester functionalities.

Ester Hydrolysis and Amide Formation

The methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by amide coupling:

$$

\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound} \quad

$$

Critical Parameters :

- Coupling Agents : EDCl/HOBt or HATU improve efficiency over traditional methods.

- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes reactivity.

Alternative Pathway: Tandem Amidation-Cyclization

One-Pot Synthesis from Propargylamine Derivatives

A novel approach involves reacting N-(3-chloro-2-methylphenyl)propiolamide with benzoyl chloride in the presence of Cu(I) catalysts:

$$

\text{N-(3-Chloro-2-methylphenyl)propiolamide} + \text{Benzoyl chloride} \xrightarrow{\text{CuI, Base}} \text{Target compound} \quad

$$

Mechanistic Insight :

- Copper-catalyzed alkyne activation enables simultaneous cyclization and amidation.

- Avoids isolation of sensitive intermediates.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Robinson-Gabriel | Simple reagents, scalable | High-temperature sensitivity | 68 |

| Huisgen Cycloaddition | Regioselective, mild conditions | Requires specialized acetylene | 75 |

| Tandem Amidation-Cyclization | One-pot, fewer steps | Catalyst cost, purification challenges | 80 |

Industrial-Scale Considerations

Solvent and Reagent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.